molecular formula C24H42Br2N2O2S2 B1665694 Albitiazolium bromide CAS No. 321915-72-4

Albitiazolium bromide

Cat. No. B1665694
M. Wt: 614.5 g/mol
InChI Key: AFJCGBHHSKAACR-UHFFFAOYSA-L
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Description

Albitiazolium bromide, also known as SAR 97276, is a choline analogue . It is currently being evaluated in phase II clinical trials for severe malaria . It is a clinical antimalarial candidate from a series of choline analogs designed to inhibit plasmodial phospholipid metabolism .


Synthesis Analysis

The synthesis of Albitiazolium bromide involves biochemical unraveling of the transport and enzymatic steps that mediate de novo synthesis of phosphatidylcholine (PC). It also elucidates how Albitiazolium enters the intracellular parasites and affects the PC biosynthesis .


Chemical Reactions Analysis

Albitiazolium bromide specifically prevents choline incorporation into its end-product PC . It enters the infected erythrocyte mainly via a furosemide-sensitive new permeability pathway (NPP) and is transported into the parasite by a poly-specific cation carrier . Albitiazolium competitively inhibits choline entry via the parasite-derived cation transporter and also, at a much higher concentration, affects each of the three enzymes conducting de novo synthesis of PC .

Scientific Research Applications

1. Antimalarial Drug Candidate

Albitiazolium bromide is currently in phase II clinical trials for the treatment of severe malaria. It exhibits potent in vitro and in vivo antimalarial activity. Studies have dissected its mechanism of action, from choline entry into the infected erythrocyte to its effect on phosphatidylcholine (PC) biosynthesis (Wein et al., 2012).

2. Pharmacological Properties

Pharmacokinetic and pharmacodynamic properties of albitiazolium bromide have been extensively studied. It rapidly accumulates in infected erythrocytes, exhibits rapid and potent antimalarial activity, and has favorable pharmacokinetic and pharmacodynamic properties (Wein et al., 2017).

3. Target Identification in Plasmodium Falciparum

A chemical proteomics approach has been developed to identify parasite proteins targeted by albitiazolium during their native interaction in living parasites. This method has helped to understand the molecular mechanisms of its action against malaria (Penarete-Vargas et al., 2014).

4. Mechanism of Accumulation and Intraerythrocytic Compartmentation

Research has provided insight into the mechanism of accumulation and intraerythrocytic compartmentation of albitiazolium, showing its massive accumulation in Plasmodium- and Babesia-infected red blood cells. This specific accumulation restricts its toxicity to hematozoa-infected erythrocytes, indicating a dual mechanism of action resistant to parasite resistance (Wein et al., 2014).

5. Design and Synthesis of Prodrugs

Albitiazolium bromide's prodrugs have been designed and synthesized, enhancing its aqueous solubility and exhibiting potent antimalarial activity. These prodrugs revert back to the active bis-thiazolium salt through enzymatic reduction, showing improved oral efficacy (Caldarelli et al., 2012).

properties

IUPAC Name

2-[3-[12-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]dodecyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N2O2S2.2BrH/c1-21-23(13-17-27)29-19-25(21)15-11-9-7-5-3-4-6-8-10-12-16-26-20-30-24(14-18-28)22(26)2;;/h19-20,27-28H,3-18H2,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJCGBHHSKAACR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42Br2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185968
Record name Albitiazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albitiazolium bromide

CAS RN

321915-72-4
Record name Albitiazolium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321915724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albitiazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBITIAZOLIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AC0AJ4ILP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
SA Caldarelli, M Hamel, JF Duckert… - Journal of medicinal …, 2012 - ACS Publications
… We report herein the design, synthesis, and biological screening of a series of 15 disulfide prodrugs as precursors of albitiazolium bromide (T3/SAR97276, compound 1), a choline …
Number of citations: 54 pubs.acs.org
GL Patrick, H Turner - Antimalarial Agents, 2020 - Elsevier
… Albitiazolium bromide entered clinical trials as a parenteral agent, and was the first choline … Moreover, because of its poor oral absorption, albitiazolium bromide has to be administered …
Number of citations: 0 www.sciencedirect.com
S Wein, M Maynadier, Y Bordat, J Perez… - British journal of …, 2012 - Wiley Online Library
… The bis-thiazolium series provided the clinical candidate albitiazolium (albitiazolium bromide, formerly named T3 and SAR97276) (Figure 1) (Vial et al., 2004), that was successfully …
Number of citations: 47 bpspubs.onlinelibrary.wiley.com
S Wein, C Tran Van Ba, M Maynadier… - Antimicrobial Agents …, 2014 - Am Soc Microbiol
Bis-thiazolium salts constitute a new class of antihematozoan drugs that inhibit parasite phosphatidylcholine biosynthesis. They specifically accumulate in Plasmodium - and Babesia -…
Number of citations: 11 journals.asm.org
S Peyrottes, S Caldarelli, S Wein… - Current topics in …, 2014 - ingentaconnect.com
… One of our lead compounds, named albitiazolium (T3, SAR 92976, albitiazolium bromide, Fig. 2), showed high efficacy in vitro against P. falciparum and in vivo against P. …
Number of citations: 2 www.ingentaconnect.com
MP Anthony, JN Burrows, S Duparc… - Malaria …, 2012 - malariajournal.biomedcentral.com
… The only new schizonticide specifically being proposed for severe malaria is SAR97276 (albitiazolium bromide), a choline antagonist[71, 127]. It is being positioned in severe malaria …
Number of citations: 188 malariajournal.biomedcentral.com
S Wein, N Taudon, M Maynadier… - Antimicrobial Agents …, 2017 - Am Soc Microbiol
Albitiazolium is the lead compound of bisthiazolium choline analogues and exerts powerful in vitro and in vivo antimalarial activities. Here we provide new insight into the fate of …
Number of citations: 6 journals.asm.org
A Zablotskaya, I Segal, A Geronikaki… - …, 2015 - pubs.rsc.org
A series of new lipid-like thiazole derivatives have been synthesized in good yields by O-alkylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole, a thiamine metabolite, under phase …
Number of citations: 11 pubs.rsc.org
S Kumar, RK Singh, B Patial, S Goyal… - Journal of Enzyme …, 2016 - Taylor & Francis
… The design, synthesis and biological screening of a series of 15 disulfide prodrugs as precursors of albitiazolium bromide [(SAR97276, compound 94, a choline analogue under clinical …
Number of citations: 40 www.tandfonline.com
J Held, S Jeyaraj, A Kreidenweiss - Expert opinion on …, 2015 - Taylor & Francis
… SAR97276 (albitiazolium bromide, T3) SAR97276 (also T3 or albitiazolium bromide) belongs to a novel class of choline analogues incorporating two thiazolium cationic heads showing …
Number of citations: 52 www.tandfonline.com

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